REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.Br.C(O)(=O)C>O>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]
|
Name
|
2-(m-Fluoro-p-methoxyphenyl)-5-heptylpyridine
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)C1=NC=C(C=C1)CCCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 hours
|
Duration
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30 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
the reaction fluid
|
Type
|
FILTRATION
|
Details
|
filtering off the resulting crystals
|
Type
|
DISSOLUTION
|
Details
|
dissolving the crystals in 2N-NaOH aqueous solution (about 100 ml), further adding acetic acid (30 ml)
|
Type
|
CUSTOM
|
Details
|
to obtain an acidic solution
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
recrystallizing them from ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)C1=NC=C(C=C1)CCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |